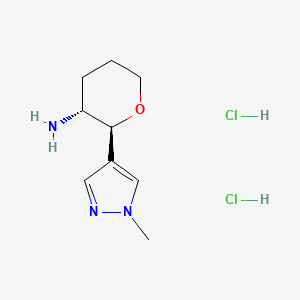
3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde, also known as EMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMB is a benzaldehyde derivative that has a morpholine ring attached to it, making it a unique compound with interesting properties.
作用機序
The mechanism of action of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various metabolic processes. 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has been shown to have various biochemical and physiological effects. In animal studies, 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has been shown to have anxiolytic and antidepressant effects. 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has also been shown to have anticonvulsant and neuroprotective effects. In vitro studies have shown that 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the major advantages of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is its unique chemical structure, which makes it a valuable building block for the synthesis of various compounds. 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde. One potential direction is the development of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde-based materials for use in organic electronics. Another potential direction is the investigation of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde's potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, the investigation of the mechanism of action of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde and its effects on various metabolic processes could lead to new insights into the functioning of the human body.
合成法
The synthesis of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde involves the reaction of 4-(4-morpholin-4-ylbutoxy)benzaldehyde with ethyl iodide in the presence of potassium carbonate. The reaction takes place in acetonitrile at room temperature and produces 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde as a yellow solid. The yield of the reaction is reported to be around 70%.
科学的研究の応用
3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has been studied extensively in scientific research due to its potential applications in various fields. One of the major applications of 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde is in the field of organic electronics. 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has been used as a key building block in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde has also been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
3-ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-2-21-17-13-15(14-19)5-6-16(17)22-10-4-3-7-18-8-11-20-12-9-18/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBHIIABKLDDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-(4-morpholin-4-ylbutoxy)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

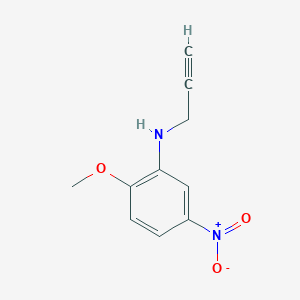
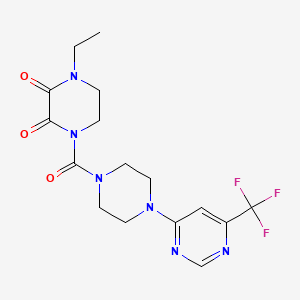
![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)
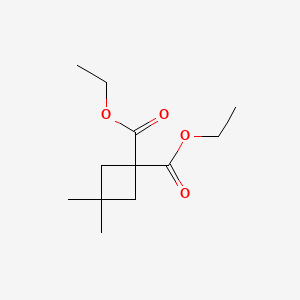
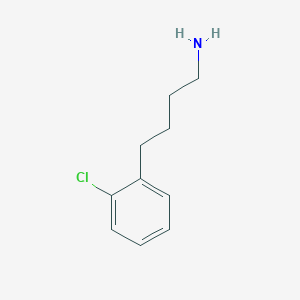
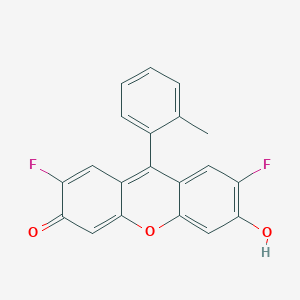
![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2929158.png)
![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929159.png)
![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)
![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)
![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)


